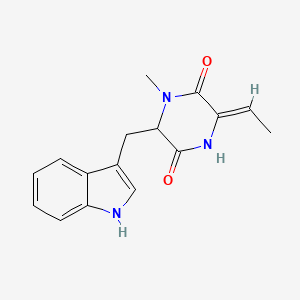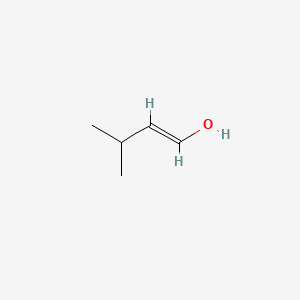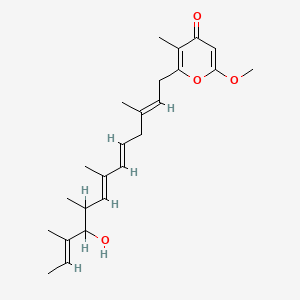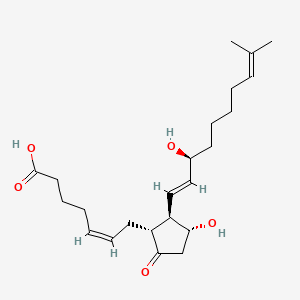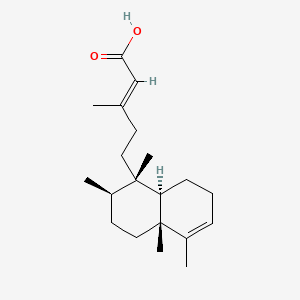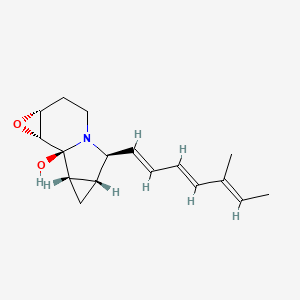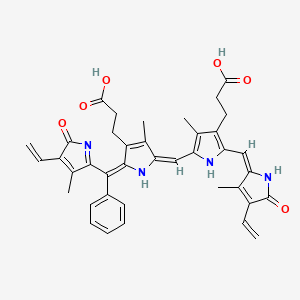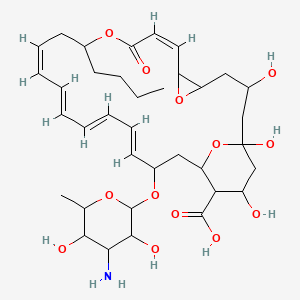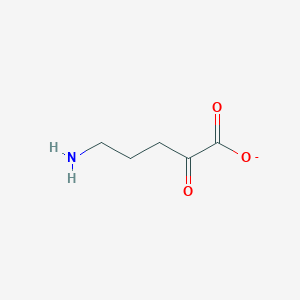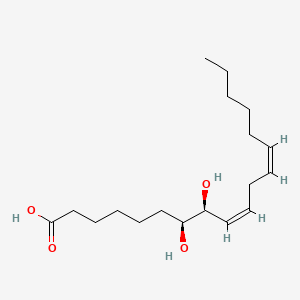
Dichloride(.1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloride(.1-) is a diatomic chlorine and an inorganic radical anion.
Aplicaciones Científicas De Investigación
Advanced Reduction Processes for Environmental Remediation
Advanced reduction processes (ARPs) have shown promising results in degrading chlorinated organics like 1,2-dichloroethane (1,2-DCA). These ARPs combine ultraviolet (UV) irradiation with various reagents, leading to the successful degradation of 1,2-DCA, with the degradation kinetics following a pseudo-first-order decay model. The study found that higher initial concentrations of 1,2-DCA resulted in lower rate constants, while increasing the reagent dose and UV light intensity positively affected the rate constants. This research supports the potential application of ARPs in degrading other chlorinated organics as well (Liu et al., 2014).
Reactions with Elemental Chalcogens
1,1-Dichloroethene's reactions with elemental chalcogens in specific systems can be valuable for organochalcogen synthesis, offering novel reagents, monomers, and biologically active compounds. Although nucleophilic substitution of chlorine atoms linked to the carbon atom of vinylidene chloride is generally challenging, transformations into unsaturated chalcogenides may hold significant potential for creating new compounds (Levanova et al., 2016).
Ion Conducting Gels and Specific Ion Detection
Cholesterol appended bispyridinium isophthalamide dichloride (1) forms a gel in CHCl3 and is responsive to pH changes, displaying thermally activated ionic conductivity. This property allows it to act as a medium for the selective detection of Ag+ ions, differentiating them from other cations. This highlights its potential application in ion detection and environmental monitoring (Ghosh et al., 2014).
Epidemiological Insights into Dichloromethane and Cancer Risk
Research on dichloromethane, a widely used chlorinated solvent, provided insights into its potential health risks, particularly concerning cancer. Studies reviewed epidemiology data, focusing on specific cancer sites and observed little indication of increased lung cancer risk but variable effects for rarer forms of cancer. This research underlines the importance of robust exposure assessments and the potential of population-based case-control studies in understanding the health risks associated with dichloromethane exposure (Cooper et al., 2011).
Magnetic Properties of Compounds
Studies on compounds like dichlorobis(1-(2-chloroethyl)tetrazole)copper(II) unveiled distinct magnetic properties. These compounds form two-dimensional planes of copper and halides separated by layers of tetrazole ligands, leading to strong ferromagnetic interaction within the layers. The weak magnetic coupling between different layers further adds to the complexity and potential applications of these materials in magnetic technologies (Stassen et al., 2002).
Propiedades
Nombre del producto |
Dichloride(.1-) |
|---|---|
Fórmula molecular |
Cl2- |
Peso molecular |
70.9 g/mol |
InChI |
InChI=1S/Cl2/c1-2/q-1 |
Clave InChI |
CGCDOKHAYHELEG-UHFFFAOYSA-N |
SMILES canónico |
[Cl-]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,5E,10R,11R,12R,16S)-2-Hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1230908.png)
